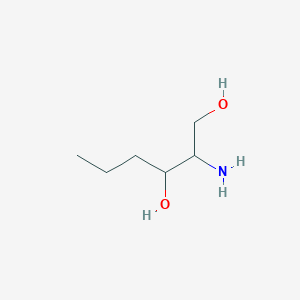

2-氨基己烷-1,3-二醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 2-amino-1,3-diols can be achieved through a process called allene aziridination . This process involves the stereodivergent oxidative amination of allenes, transferring the axial chirality of an enantioenriched precursor to point chirality in each possible diastereomeric 2-amino-1,3-diol product .

Molecular Structure Analysis

The molecular structure of 2-Aminohexane-1,3-diol consists of six carbon atoms, fifteen hydrogen atoms, one nitrogen atom, and two oxygen atoms. The exact structure can be determined using techniques such as 2D NMR and X-ray spectroscopy .

Chemical Reactions Analysis

Diols, including 2-Aminohexane-1,3-diol, can undergo various chemical reactions. For instance, they can be cleaved to aldehydes and ketones in high yield by the action of lead tetraacetate (Pb(OAc)4) or periodic acid (HIO4) . They can also be prepared from diketones by reducing the two carbonyl groups using a variety of reducing agents .

Physical And Chemical Properties Analysis

The physical and chemical properties of diols can be analyzed using various techniques such as ultrasonic absorption, sound velocity, density, and viscosity measurements . These properties are naturally different for every material or combination of materials, and relate primarily to the variable properties on the chemical level (molecular structure, functional groups, and degradation) .

科学研究应用

手性氨基醇和二醇的合成

手性1,2-氨基醇和1,2-二醇,包括与2-氨基己烷-1,3-二醇类似的结构,在天然和生物活性分子的合成中具有重要的应用。使用有机催化已经开发出这些化合物的有效对映选择性合成,突出了它们在合成有机化学中的多功能性 (Ramasastry 等人,2007)。

生物催化合成

手性氨基醇的生物催化合成,例如2-氨基己烷-1,3-二醇,展示了生产这些化合物的环保高效途径的潜力。该方法利用工程酶和生物信息学策略进行合成,代表了绿色化学的重大进步 (Smith 等人,2010)。

生物化学中的建模研究

使用与2-氨基己烷-1,3-二醇密切相关的化合物1-氨基己烷-2-醇进行的模型研究,已被用来理解生化过程,例如胶原蛋白中糖基残基的裂解。这些研究对于深入了解生化途径和分子相互作用至关重要 (唐和威廉姆斯,1984)。

催化和化学反应

与2-氨基己烷-1,3-二醇结构相似的化合物被用于催化,例如杂-Diels-Alder反应。这些反应在各种有机化合物的合成中至关重要,突出了此类二醇在合成方法中的作用 (Unni 等人,2005)。

可生物降解聚合物的开发

2-氨基己烷-1,3-二醇衍生物被探索用于合成功能性环状碳酸酯单体,从而导致可生物降解聚合物的开发。这项研究对于推进材料科学至关重要,特别是在创造环保和生物医学相关材料方面 (Venkataraman 等人,2013)。

药物研究

像2-氨基己烷-1,3-二醇这样的化合物被研究其在合成免疫抑制剂中的潜力。这突出了此类化合物在药物开发中的重要性,特别是在器官移植的背景下 (Kiuchi 等人,2000)。

作用机制

Target of Action

It is known that amine-containing stereotriads, where the nitrogen is embedded in an array of three contiguous, heteroatom-bearing chiral carbons, are key motifs in numerous bioactive natural products .

Mode of Action

The mode of action of 2-Aminohexane-1,3-diol involves the stereodivergent oxidative amination of allenes, with transfer of the axial chirality of an enantioenriched precursor to point chirality in each possible diastereomeric 2-amino-1,3-diol product . This process allows for the selective transformation of a single allene into any possible diastereomer of a specific triad .

Biochemical Pathways

The compound’s role in the synthesis of amine triads suggests it may influence pathways involving these structures .

Pharmacokinetics

Its solubility in water and alcohol suggests it may have good bioavailability.

Result of Action

Its role in the synthesis of amine triads suggests it may contribute to the bioactivity of natural products containing these structures .

Action Environment

Its solubility in water and alcohol suggests it may be stable in a variety of environments.

安全和危害

未来方向

The future directions of research on 2-Aminohexane-1,3-diol and similar compounds could involve their use in direct alcohol fuel cells for electric energy generation . Additionally, the development of catalytic oxidation systems with bio-relevant metal complexes capable of activating molecular oxygen (O2) is of utmost interest .

属性

IUPAC Name |

2-aminohexane-1,3-diol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO2/c1-2-3-6(9)5(7)4-8/h5-6,8-9H,2-4,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNLRJWGHGZRUON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(CO)N)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Aminohexane-1,3-diol | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(6,7-dimethyl-2-oxochromen-4-yl)-1-benzofuran-3-yl]-2-methylpropanamide](/img/structure/B2924919.png)

![3-benzyl-8-(2,5-dimethylphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2924920.png)

![1-{1-[(Tert-butoxy)carbonyl]-1,2,3,6-tetrahydropyridin-4-yl}cyclopropane-1-carboxylic acid](/img/structure/B2924922.png)

![Ethyl 4-[(4-cyanophenyl)amino]-7-(trifluoromethyl)quinoline-3-carboxylate](/img/structure/B2924924.png)